4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . These derivatives have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of this compound involves the treatment of cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis
The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The compound is part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues synthesized as potential inhibitors against PARP-1 . All the newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. In a study by Dengale et al., the precursors derived from this compound were synthesized and tested in vitro for antibacterial and antifungal activity . Such investigations are crucial for identifying novel agents to combat infectious diseases.
Thieno[2,3-d]pyrimidine Derivatives
The compound’s structure contains a thieno[2,3-d]pyrimidine core. Researchers have explored the synthesis of 4-hydroxythieno[2,3-d]pyrimidine derivatives, which could have applications in drug discovery and medicinal chemistry . These derivatives may exhibit diverse biological activities due to their unique scaffold.
Chemical Reactions and Transformations
Understanding the reactivity of this compound is essential. Researchers have investigated its behavior under various conditions, including microwave-assisted synthesis. The cyclization products resulting from alkali or acidic conditions provide insights into its chemical transformations . Such studies contribute to our knowledge of reaction mechanisms and synthetic pathways.
Materials Science and Organic Electronics
Beyond its biological applications, the compound’s electronic properties make it interesting for materials science. Researchers explore its use in organic electronics, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). Its π-conjugated system and electron-rich fluorine substituent contribute to its semiconducting behavior.
Future Directions
The compound and its analogues showed promising activity where some emerged as potent PARP-1 inhibitors . This suggests that these compounds could be further studied and potentially developed as therapeutic agents, particularly in the context of cancer treatment where the inhibition of DNA repair mechanisms can be beneficial .
Mechanism of Action
Target of Action
Similar pyrrolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase , suggesting that this compound might also target similar proteins or enzymes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on the structural similarity to other pyrrolo[3,4-d]pyrimidine derivatives, it can be hypothesized that this compound may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Given the potential inhibition of egfr tyrosine kinase, it could be involved in the regulation of cell proliferation and survival pathways .
Result of Action
If it indeed inhibits egfr tyrosine kinase, it could potentially lead to the suppression of cell proliferation and induction of apoptosis .
properties
IUPAC Name |
4-(3-fluorophenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-11(2)25-8-4-7-22-10-14-15(17(22)23)16(21-18(24)20-14)12-5-3-6-13(19)9-12/h3,5-6,9,11,16H,4,7-8,10H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGXOBQEJQAIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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